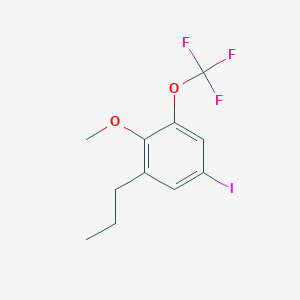
5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene is an organic compound with the molecular formula C10H12F3IO2 It is characterized by the presence of iodine, methoxy, propyl, and trifluoromethoxy groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene typically involves the iodination of a suitable precursor, followed by the introduction of methoxy, propyl, and trifluoromethoxy groups. One common method involves the use of iodine and a suitable catalyst to achieve selective iodination. The reaction conditions often include controlled temperature and solvent selection to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using automated reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the iodine atom.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include hydroquinones and other reduced forms.
Wissenschaftliche Forschungsanwendungen
5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene involves its interaction with specific molecular targets. The presence of iodine and trifluoromethoxy groups can influence its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Iodo-2-methoxy-3-(trifluoromethyl)benzonitrile
- 5-Iodo-1,2,3-trimethoxybenzene
- 5-Iodo-2-methoxy-1-propylbenzene
Uniqueness
5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The trifluoromethoxy group, in particular, enhances its lipophilicity and stability, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
647855-75-2 |
|---|---|
Molekularformel |
C11H12F3IO2 |
Molekulargewicht |
360.11 g/mol |
IUPAC-Name |
5-iodo-2-methoxy-1-propyl-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C11H12F3IO2/c1-3-4-7-5-8(15)6-9(10(7)16-2)17-11(12,13)14/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
IWJXHDWGKSQJAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C(=CC(=C1)I)OC(F)(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


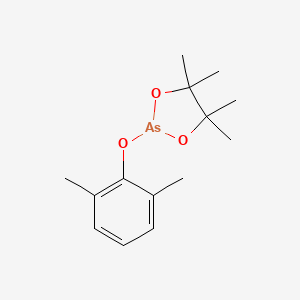
![2-Hexyl-1-[(4-methoxyphenyl)sulfanyl]-4-methylbenzene](/img/structure/B12590167.png)
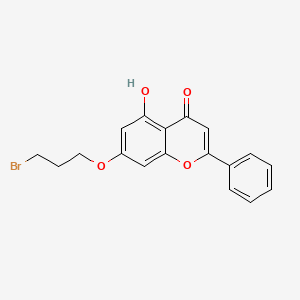

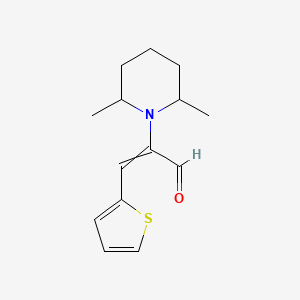

![{[4,4-Diethoxy-1-(phenylselanyl)but-1-en-2-yl]sulfanyl}benzene](/img/structure/B12590196.png)
![2-Pyridinamine, 3-[(2,3-difluorophenyl)methoxy]-](/img/structure/B12590200.png)
![3,4-Bis-O-[tert-butyl(dimethyl)silyl]-1,2-dideoxy-D-erythro-pent-1-enitol](/img/structure/B12590213.png)
![3-[Imino(phenyl)methyl]phenol](/img/structure/B12590220.png)
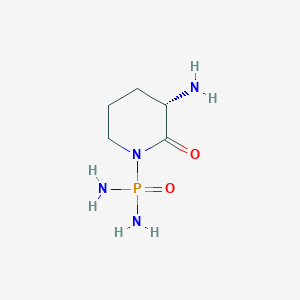
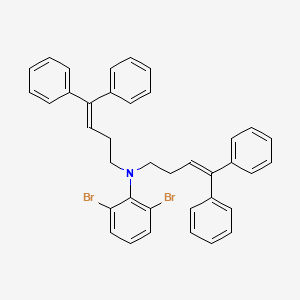

![2,3-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B12590237.png)
